what is the structure of Lewis Y pentaose
what is the structure of Lewis Y pentaose
An In-Depth Technical Guide to the Structure of Lewis Y Pentaose
Introduction to the Lewis Y Antigen
The Lewis Y (LeY) antigen is a complex carbohydrate structure belonging to the Lewis blood group system.[1] While its expression in healthy adults is typically restricted to epithelial cells and granulocytes, it is prominently displayed during embryogenesis.[2] Of significant interest to researchers and drug developers is the re-expression and frequent overexpression of the Lewis Y antigen on the surface of various cancer cells, including breast, ovarian, colorectal, and non-small cell lung cancers.[3][4] This differential expression profile makes LeY a compelling tumor-associated carbohydrate antigen (TACA) for diagnostic and therapeutic applications. This guide provides a detailed examination of the molecular structure of Lewis Y, its biosynthesis, biological roles, and the analytical methodologies employed for its characterization.
The Molecular Architecture of Lewis Y
The functional core of the Lewis Y antigen is a difucosylated tetrasaccharide. The term "Lewis Y pentaose" typically refers to this core tetrasaccharide extended by an additional monosaccharide, reflecting its common presentation as part of a larger glycan chain on glycoproteins and glycolipids.[5]
The Core Tetrasaccharide Structure
The canonical Lewis Y structure is built upon a Type 2 lactosamine (Galβ1-4GlcNAc) backbone. It is characterized by the addition of two fucose residues at distinct positions. The systematic IUPAC name for this tetrasaccharide is:
α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-β-D-glucosamine
The key structural features are the two glycosidic linkages involving L-fucose:
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An α(1,2)-linkage to the galactose (Gal) residue.
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An α(1,3)-linkage to the N-acetylglucosamine (GlcNAc) residue.
Caption: Core Lewis Y tetrasaccharide structure.
The Lewis Y Pentaose Extension
In many biological and commercially available contexts, the core tetrasaccharide is linked to another sugar. A common pentasaccharide form includes an additional galactose residue, creating the following structure: Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal .[5] This pentasaccharide can then be attached to a protein, a lipid, or a synthetic linker for experimental use.
Table 1: Monosaccharide Components and Linkages in a Common LeY Pentaose
| Monosaccharide Component | Linkage From | Linkage To | Anomeric Config. |
| L-Fucose (Fuc) | C1 | C2 of Galactose | α |
| D-Galactose (Gal) | C1 | C4 of GlcNAc | β |
| L-Fucose (Fuc) | C1 | C3 of GlcNAc | α |
| N-Acetyl-D-glucosamine (GlcNAc) | C1 | C3 of Galactose | β |
| D-Galactose (Gal) | C1 | R-group (e.g., Ser/Thr) | β |
Biosynthesis of the Lewis Y Antigen
The synthesis of Lewis Y is a stepwise enzymatic process occurring in the Golgi apparatus, involving the sequential action of specific fucosyltransferases (FUTs).[1][6]
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Precursor Formation: The process begins with a Type 2 oligosaccharide chain, characterized by a Galβ1-4GlcNAc terminus. This chain is a common precursor for many complex glycans.
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H Antigen Synthesis: An α(1,2)-fucosyltransferase (FUT1 or FUT2) transfers a fucose residue from a GDP-fucose donor to the C2 hydroxyl group of the terminal galactose. This creates the H-type 2 antigen (Fucα1-2Galβ1-4GlcNAc-R).[1][6]
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Lewis Y Completion: Subsequently, an α(1,3)-fucosyltransferase (such as FUT4) adds a second fucose residue, this time to the C3 hydroxyl group of the N-acetylglucosamine.[6] This final fucosylation step completes the synthesis of the Lewis Y antigen.
Caption: Biosynthetic pathway of the Lewis Y antigen.
Biological & Pathophysiological Significance
The Lewis Y antigen is a critical molecule in cell-cell recognition, signaling, and pathology.
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Role in Cancer: Overexpression of LeY in tumors is associated with poor prognosis.[2] It contributes to cancer progression by promoting cell adhesion, which is crucial for invasion and metastasis.[2][3] Furthermore, LeY can modulate critical signaling pathways. For instance, it has been shown to interact with and regulate the epidermal growth factor receptor (EGFR) pathway, thereby influencing cell proliferation.[6][7]
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Therapeutic Target: Its high expression on tumors and limited presence on normal tissues make LeY an attractive target for cancer therapy.[3] Strategies include:
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Monoclonal Antibodies (mAbs): Antibodies like BR96 have been developed to target LeY-expressing cells for destruction via antibody-dependent cell-mediated cytotoxicity (ADCC).[8]
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Antibody-Drug Conjugates (ADCs): LeY-specific antibodies can be armed with cytotoxic agents to deliver toxins directly to cancer cells.[7]
-
Immunotherapies: Genetically engineered T cells (CAR-T) and bispecific antibodies targeting both LeY and T-cell markers (like CD3) are being explored to redirect the immune system against LeY-positive tumors.[4][7]
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Analytical Methodologies for Structural Characterization
Confirming the structure of Lewis Y on a glycoprotein or as a synthetic standard requires sophisticated analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary methods for definitive structural elucidation.
Caption: General analytical workflow for glycan analysis.
Protocol: Mass Spectrometry (MS) for LeY Identification
This protocol outlines a general workflow for identifying the LeY structure on a purified glycoprotein using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Objective: To confirm the mass and fragmentation pattern consistent with the Lewis Y oligosaccharide.
Methodology:
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Glycan Release: Treat the purified glycoprotein (approx. 50-100 µg) with Peptide-N-Glycosidase F (PNGase F) according to the manufacturer's protocol to release N-linked glycans.
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Purification: Purify the released glycans from peptides and enzyme using a solid-phase extraction (SPE) cartridge with a graphitized carbon stationary phase.
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Sample Preparation: Elute, dry, and reconstitute the purified glycans in a solution compatible with mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid).
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MS Analysis (Full Scan): Infuse the sample into an ESI-MS instrument. Acquire full scan data in positive ion mode to identify the parent ion corresponding to the mass of the LeY-containing glycan.
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MS/MS Analysis (Fragmentation): Select the parent ion of interest for collision-induced dissociation (CID). Acquire the MS/MS spectrum. The fragmentation pattern is key for sequence and branching information. A characteristic fragmentation is the loss of the fucose residues.[9]
Table 2: Expected Data for a LeY Tetrasaccharide-Hexose Structure
| Ion | Description | Expected m/z (Na+ adduct) |
| [M+Na]+ | Parent ion (Fuc2Hex2HexNAc1 + Na) | 908.3 |
| [M-Fuc+Na]+ | Loss of one fucose residue | 762.3 |
| [M-2Fuc+Na]+ | Loss of two fucose residues | 616.2 |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the precise glycosidic linkages and anomeric stereochemistry (α or β).
Objective: To determine the anomeric configuration and linkage positions of the monosaccharides in a purified LeY oligosaccharide.
Methodology:
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Sample Preparation: Lyophilize the purified oligosaccharide sample (approx. 500 µg or more) and exchange labile protons by dissolving it in deuterium oxide (D2O) and re-lyophilizing. Repeat 2-3 times. Finally, dissolve in high-purity D2O (99.96%).
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Data Acquisition: Acquire one-dimensional (1D) 1H and two-dimensional (2D) spectra (e.g., COSY, TOCSY, HSQC, HMBC, ROESY/NOESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
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Data Analysis:
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Anomeric Protons: Identify the anomeric proton signals in the 1H spectrum, typically found between 4.4 and 5.8 ppm. The coupling constant (J-coupling) of these signals helps determine the anomeric configuration (small J-value of ~1-4 Hz for α, large J-value of ~7-9 Hz for β).[10][11]
-
Linkage Analysis: Use 2D spectra, particularly HMBC and NOESY/ROESY, to identify through-bond and through-space correlations between protons across the glycosidic bond. For example, a NOE between the anomeric proton of a fucose residue (H1) and a proton on the galactose (e.g., H2) confirms the Fuc(α1-2)Gal linkage.[12]
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Table 3: Characteristic 1H NMR Chemical Shifts for LeY Anomeric Protons
| Residue & Linkage | Anomeric Proton | Reported Chemical Shift (δ, ppm) |
| Fuc (α1-2) | H-1 | ~5.63 |
| Gal (β1-4) | H-1 | ~4.74 |
| Fuc (α1-3) | H-1 | ~5.32 |
| GlcNAc (β1-R) | H-1 | ~4.7-4.8 (variable) |
| (Note: Exact chemical shifts can vary based on solvent, temperature, and the rest of the glycan structure).[10][11] |
Conclusion
The Lewis Y pentaose is a structurally complex and biologically significant glycan. Its core difucosylated tetrasaccharide structure is a product of a precise enzymatic pathway and plays a pivotal role in cell recognition and signaling. The antigen's strong association with numerous cancers has established it as a high-priority target for the development of novel diagnostics and targeted therapies. A thorough understanding of its structure, elucidated through advanced analytical techniques like mass spectrometry and NMR, is fundamental for researchers and scientists working to leverage this unique carbohydrate for clinical benefit.
References
Please note that direct access to some articles may require a subscription.
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